Cas no 23008-77-7 (ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate)

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by its hydroxyphenyl and oxopropanoate functional groups. This compound is of interest in organic synthesis due to its versatility as a building block for pharmaceuticals, fragrances, and fine chemicals. The presence of both hydroxyl and keto groups enables its participation in various reactions, including condensation, cyclization, and esterification processes. Its ethyl ester moiety enhances solubility in organic solvents, facilitating handling in synthetic applications. The compound's structural features make it valuable for constructing heterocyclic frameworks and intermediates in medicinal chemistry. Proper storage under inert conditions is recommended to maintain stability.
ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate structure
23008-77-7 structure
Product Name:ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate
CAS No:23008-77-7
MF:C11H12O4
MW:208.210583686829
CID:2116157
PubChem ID:10867503
Update Time:2025-06-30

ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate
    • 23008-77-7
    • DA-34224
    • ethyl3-(2-hydroxyphenyl)-3-oxopropanoate
    • 3-(2-Hydroxy-phenyl)-3-oxo-propionic acid ethyl ester
    • G63498
    • WCLHAVKCWQOVDT-UHFFFAOYSA-N
    • CHEMBL167152
    • BDBM50011415
    • SCHEMBL11772453
    • Inchi: 1S/C11H12O4/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3
    • InChI Key: WCLHAVKCWQOVDT-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(C1C=CC=CC=1O)=O)=O

Computed Properties

  • Exact Mass: 208.07355886g/mol
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 63.6Ų

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Additional information on ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate

Ethyl 3-(2-Hydroxyphenyl)-3-Oxopropanoate: A Comprehensive Overview

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, with the CAS number 23008-77-7, is a versatile organic compound that has garnered significant attention in various fields of research and industrial applications. This compound, often referred to as ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, belongs to the class of esters and is characterized by its unique structure, which combines a phenolic group with a ketone moiety. The long-chain ester nature of this compound makes it particularly interesting for its potential in pharmaceuticals, agrochemicals, and specialty chemicals.

Recent studies have highlighted the biological activity of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, particularly its role as a precursor in the synthesis of bioactive molecules. Researchers have explored its ability to act as a building block for constructing complex organic frameworks, which are essential in drug discovery and development. For instance, its use in the synthesis of antioxidant agents has shown promising results, suggesting its potential application in combating oxidative stress-related diseases.

The chemical structure of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate comprises a benzene ring substituted with a hydroxyl group at the 2-position and an ester group at the 3-position. This arrangement imparts unique electronic properties to the molecule, making it highly reactive under specific conditions. The ester functionality is particularly valuable in organic synthesis, as it can undergo various transformations such as hydrolysis, transesterification, and nucleophilic substitution.

One of the most notable advancements in the study of this compound is its application in green chemistry. Scientists have developed environmentally friendly methods for synthesizing ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate using catalytic systems that minimize waste and reduce energy consumption. These methods align with the growing demand for sustainable practices in the chemical industry.

In addition to its synthetic applications, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate has been investigated for its role in biomedical imaging. Its ability to fluoresce under certain conditions makes it a potential candidate for use as a contrast agent in diagnostic procedures. This property has been explored in recent studies, where researchers have modified the compound to enhance its imaging capabilities while maintaining its biocompatibility.

The physical properties of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate also make it suitable for use in polymer science. Its ability to form stable polymer networks has been leveraged in the development of novel materials with tailored mechanical and thermal properties. These materials hold promise for applications in electronics, packaging, and biomedical devices.

Furthermore, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate has been studied for its role in enzymatic catalysis. Researchers have identified specific enzymes that can efficiently catalyze reactions involving this compound, opening new avenues for biocatalytic processes in industrial settings. This approach not only enhances reaction efficiency but also reduces reliance on hazardous chemical reagents.

Recent breakthroughs have also focused on the sustainability aspects of this compound. By incorporating renewable feedstocks into its synthesis pathways, scientists aim to reduce the environmental footprint associated with its production. These efforts are part of a broader initiative to promote circular economy principles within the chemical industry.

In conclusion, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is a multifaceted compound with diverse applications across various disciplines. Its unique chemical properties, coupled with ongoing advancements in synthesis and application techniques, position it as a key player in both academic research and industrial innovation. As researchers continue to explore its potential, this compound is expected to contribute significantly to the development of new technologies and therapies that address pressing global challenges.

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